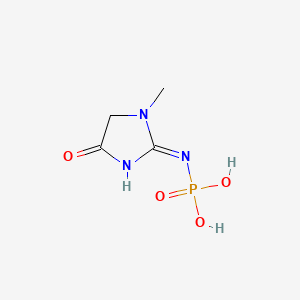
Phosphorocréatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphocréatine, également connue sous le nom de phosphocréatine, est une forme phosphorylée de la créatine. C'est un composé naturel qui se trouve principalement dans les muscles squelettiques des vertébrés. La phosphocréatine joue un rôle essentiel dans la régénération rapide de l'adénosine triphosphate (ATP) à partir de l'adénosine diphosphate (ADP), ce qui est indispensable pour les contractions musculaires et autres processus cellulaires à haute énergie .
Applications De Recherche Scientifique
Fosfocreatinine has several scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation and energy transfer processes.
Biology: Investigated for its role in muscle energetics and cellular energy homeostasis.
Medicine: Explored for its potential therapeutic applications in conditions such as heart failure, acute myocardial ischemia, and cerebral ischemia. .
Industry: Utilized in the production of supplements aimed at enhancing muscle performance and recovery.
Mécanisme D'action
Target of Action
Fosfocreatinine, also known as Phosphocreatine, primarily targets the adenosine triphosphate (ATP) molecules in the body . ATP is the primary source of chemical energy that body muscles use to perform contractions .
Mode of Action
Fosfocreatinine interacts with ATP molecules during muscle contraction processes. As these processes occur, ATP molecules are depleted as they undergo hydrolysis reactions and become adenosine diphosphate (ADP) . Fosfocreatinine plays a critical role as a rapidly acting energy buffer for muscle cell actions like contractions via its ability to regenerate ATP from ADP .
Biochemical Pathways
In the kidneys, the enzyme AGAT catalyzes the conversion of two amino acids — arginine and glycine — into guanidinoacetate (also called glycocyamine or GAA), which is then transported in the blood to the liver . Once inside the cells, it is transformed into phosphocreatine by the enzyme complex creatine kinase . Phosphocreatine is able to donate its phosphate group to convert ADP into ATP . This process is an important component of all vertebrates’ bioenergetic systems .
Pharmacokinetics
Fosfocreatinine exhibits rapid elimination from the body . Most of the Fosfocreatinine entering the systemic circulation is converted to creatine (Cr) . Intravenous administration of Fosfocreatinine results in elevated ATP level in the heart and red blood cells . Creatine, as an active metabolite, has been proven to partially mediate Fosfocreatinine’s hemorheological improvement .
Result of Action
The primary result of Fosfocreatinine’s action is the regeneration of ATP from ADP, which is crucial for maintaining energy homeostasis . This process serves as a temporal and spatial buffer of energy, particularly during muscle contractions . It is also used clinically as a cardioprotective agent .
Orientations Futures
While there is a vast knowledge about Fosfocreatinine, future research should investigate the effects of Fosfocreatinine in older clinical populations with possible musculoskeletal disorders and creatine synthesis/transporter deficiencies . This could provide new insights into the potential therapeutic benefits of Fosfocreatinine.
Analyse Biochimique
Biochemical Properties
Fosfocreatinine is primarily involved in the maintenance and recycling of ATP for muscular activity, such as contractions. It interacts with the enzyme creatine kinase, which catalyzes the transfer of a phosphate group from fosfocreatinine to adenosine diphosphate (ADP), forming ATP . This interaction is essential for providing a rapid source of energy in tissues with high, fluctuating energy demands, such as muscles and the brain .
Cellular Effects
Fosfocreatinine has significant effects on various cell types and cellular processes. In muscle cells, it acts as an energy buffer, ensuring a steady supply of ATP during periods of high energy demand . It also influences cell signaling pathways, gene expression, and cellular metabolism by maintaining ATP levels, which are critical for numerous cellular functions .
Molecular Mechanism
At the molecular level, fosfocreatinine exerts its effects by donating its phosphate group to ADP, thereby regenerating ATP . This process is facilitated by the enzyme creatine kinase, which is highly active in tissues with high energy demands. Fosfocreatinine also interacts with other biomolecules involved in energy metabolism, ensuring efficient energy transfer and utilization within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fosfocreatinine can change over time. It is relatively stable under physiological conditions but can degrade into creatinine, which is then excreted in the urine . Long-term studies have shown that fosfocreatinine can maintain cellular function by ensuring a continuous supply of ATP, although its stability and degradation rates can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of fosfocreatinine vary with different dosages in animal models. At optimal doses, it enhances muscle performance and energy metabolism. At high doses, it can lead to toxic effects, including renal dysfunction due to the accumulation of creatinine . Threshold effects have been observed, where low doses improve cellular function, while excessively high doses can be detrimental .
Metabolic Pathways
Fosfocreatinine is involved in the creatine phosphate pathway, where it donates a phosphate group to ADP to form ATP . This pathway is crucial for maintaining energy homeostasis in cells with high energy demands. The enzyme creatine kinase plays a central role in this pathway, facilitating the transfer of phosphate groups and ensuring efficient energy production .
Transport and Distribution
Fosfocreatinine is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in tissues with high energy demands, such as skeletal muscle, myocardium, and the brain. The distribution of fosfocreatinine is regulated by its interaction with creatine kinase and other transport proteins that facilitate its uptake and utilization .
Subcellular Localization
Fosfocreatinine is predominantly localized in the cytoplasm of cells, where it interacts with creatine kinase to regenerate ATP . It may also be found in other subcellular compartments, such as mitochondria, where it contributes to energy production and storage . The subcellular localization of fosfocreatinine is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La phosphocréatine peut être synthétisée par phosphorylation de la créatine. Une méthode implique l'utilisation d'oxychlorure de phosphore dans un milieu fortement basique pour phosphoryler la créatine . Une autre méthode utilise la créatine comme matière première, qui subit une déshydratation intramoléculaire et une cyclisation pour former de la créatine, suivie d'une phosphorylation .
Méthodes de production industrielle
La production industrielle de phosphocréatine implique généralement l'utilisation de la créatine comme matière première. Le processus comprend la réaction de la créatine avec des acides gras saturés rudimentaires contenant 2 à 5 atomes de carbone. Cette méthode est respectueuse de l'environnement et ne produit pas de produits de couplage ni de déchets importants .
Analyse Des Réactions Chimiques
Types de réactions
La phosphocréatine subit diverses réactions chimiques, notamment :
Oxydation : La phosphocréatine peut être oxydée pour former de la créatine.
Phosphorylation : Elle peut donner son groupe phosphate à l'ADP pour régénérer l'ATP.
Hydrolyse : La phosphocréatine peut être hydrolysée en créatine et en phosphate inorganique.
Réactifs et conditions courants
Oxydation : Nécessite des agents oxydants tels que le peroxyde d'hydrogène.
Phosphorylation : Catalysée par l'enzyme créatine kinase.
Hydrolyse : Se produit dans des conditions physiologiques en présence d'eau.
Principaux produits formés
Oxydation : Créatine.
Phosphorylation : ATP et créatine.
Hydrolyse : Créatine et phosphate inorganique.
Applications de la recherche scientifique
La phosphocréatine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier les processus de phosphorylation et de transfert d'énergie.
Biologie : Investigée pour son rôle dans l'énergétique musculaire et l'homéostasie énergétique cellulaire.
Médecine : Explorée pour ses applications thérapeutiques potentielles dans des pathologies telles que l'insuffisance cardiaque, l'ischémie myocardique aiguë et l'ischémie cérébrale. .
Industrie : Utilisée dans la production de suppléments visant à améliorer les performances musculaires et la récupération.
Mécanisme d'action
La phosphocréatine exerce ses effets principalement par sa capacité à régénérer l'ATP à partir de l'ADP. Ce processus est catalysé par l'enzyme créatine kinase. La phosphocréatine donne son groupe phosphate à l'ADP, formant de l'ATP et de la créatine. Cette régénération rapide de l'ATP est cruciale pour maintenir l'homéostasie énergétique dans les tissus ayant des besoins énergétiques élevés, tels que les muscles et le cerveau .
Comparaison Avec Des Composés Similaires
Composés similaires
Créatine : Un précurseur de la phosphocréatine, impliqué dans la même voie de régénération énergétique.
Phosphocréatine : Une autre forme phosphorylée de la créatine, similaire en fonction à la phosphocréatine.
Adénosine triphosphate (ATP) : Le principal transporteur d'énergie dans les cellules, régénéré par la phosphocréatine
Unicité
La phosphocréatine est unique dans sa capacité à régénérer rapidement l'ATP, ce qui en fait un élément essentiel du système tampon énergétique cellulaire. Son rôle dans le maintien de l'homéostasie énergétique et ses applications thérapeutiques potentielles dans diverses pathologies soulignent son importance dans la recherche biologique et médicale .
Propriétés
| { "Design of the Synthesis Pathway": "Fosfocreatinine can be synthesized by the reaction of creatinine with phosphorus oxychloride in the presence of a base.", "Starting Materials": [ "Creatinine", "Phosphorus oxychloride", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "Add creatinine to a solution of phosphorus oxychloride in anhydrous dichloromethane", "Add a base to the reaction mixture to neutralize the hydrogen chloride produced during the reaction", "Heat the reaction mixture at reflux for several hours", "Cool the reaction mixture and add water to hydrolyze the excess phosphorus oxychloride", "Extract the product with dichloromethane", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain fosfocreatinine as a white solid" ] } | |
Numéro CAS |
5786-71-0 |
Formule moléculaire |
C4H8N3O4P |
Poids moléculaire |
193.10 g/mol |
Nom IUPAC |
[(1-methyl-4-oxoimidazolidin-2-ylidene)amino]phosphonic acid |
InChI |
InChI=1S/C4H8N3O4P/c1-7-2-3(8)5-4(7)6-12(9,10)11/h2H2,1H3,(H3,5,6,8,9,10,11) |
Clé InChI |
HIPLEPXPNLWKCQ-UHFFFAOYSA-N |
SMILES isomérique |
CN\1CC(=O)N/C1=N\P(=O)(O)O |
SMILES |
CN1CC(=O)NC1=NP(=O)(O)O |
SMILES canonique |
CN1CC(=O)NC1=NP(=O)(O)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
19604-05-8 (di-hydrochloride salt) |
Synonymes |
Phosphatecreatinine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





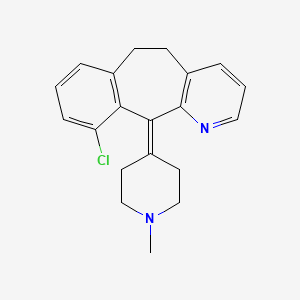
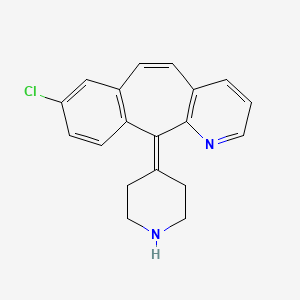

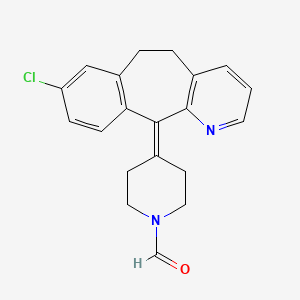
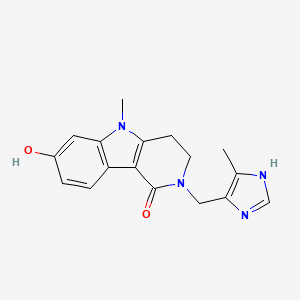
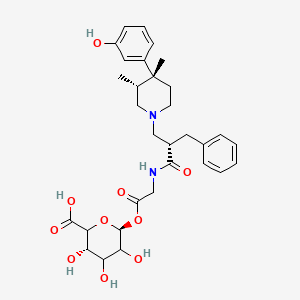
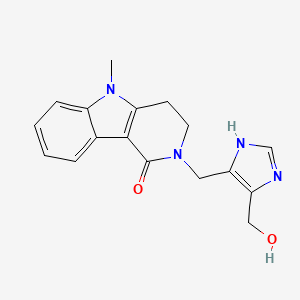

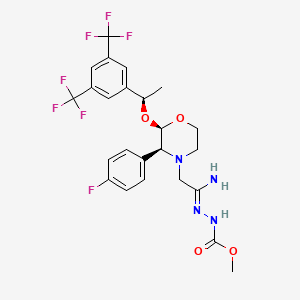
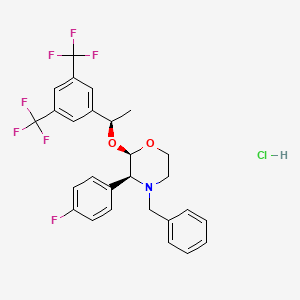
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
